ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate
Description
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a pyrazolopyrimidine derivative characterized by:
- A phenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
- A 2-oxoacetate ester moiety linked via an amino group (-NH-) to the pyrimidine ring.
- A 4-oxo group at position 4 of the pyrimidine.
This compound is of interest due to its structural similarity to bioactive pyrazolopyrimidines, which are known for anticancer, antibacterial, and kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 2-oxo-2-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-24-15(23)13(21)18-19-9-16-12-11(14(19)22)8-17-20(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXMIMGEURBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate typically involves multi-step organic reactions, starting from readily available precursors. The synthesis might involve the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core.
Introduction of the phenyl group via coupling reactions.
Incorporation of the oxo groups through oxidation reactions.
Amination to introduce the amino group.
Esterification to form the ethyl ester.
Industrial Production Methods
Industrial production may employ large-scale batch or continuous flow synthesis, with optimized reaction conditions for yield and purity. Green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation to introduce further oxo groups or modify the existing structure.
Reduction: : Reduction reactions can alter the oxo groups to hydroxyl groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenated compounds, strong nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction conditions and reagents but typically include modified pyrazolopyrimidines, derivatives with different substitution patterns, and compounds with altered oxo and amino functionalities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate. In vitro experiments demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives exhibited strong antibacterial activity, indicating that this compound could be a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This aspect warrants further investigation to fully understand its mechanism and therapeutic potential .
Case Study: Anticancer Evaluation
In a comprehensive study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer activities. Among these, this compound showed promising results with low IC50 values compared to established chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 2-oxo-2-(..). The findings indicated that several compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate interacts with molecular targets by binding to specific enzyme active sites or receptors, altering their activity. This binding can modulate biochemical pathways, leading to therapeutic effects or biological outcomes. The pyrazolopyrimidine core is often responsible for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Table 2: Comparative Bioactivity Data
Physicochemical Properties
- Solubility : The target compound’s ester group and phenyl substitution likely reduce aqueous solubility compared to the carboxylic acid derivative (CAS 923138-37-8) .
- Stability: The amino-oxo bridge may confer hydrolytic instability under acidic/basic conditions compared to methyl-substituted analogues .
- Molecular Weight: The phenyl and oxo-amino groups increase molecular weight (~393 g/mol) vs. simpler analogues (e.g., 236.23 g/mol for the methyl derivative) .
Biological Activity
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethyl ester and oxo groups enhances its solubility and reactivity, making it a suitable candidate for further pharmacological evaluation.
Structural Formula
In Vitro Studies
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Table 1: Anticancer Activity of Related Compounds
Flow cytometric analysis has revealed that these compounds can induce apoptosis in cancer cells at low micromolar concentrations. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation through interaction with specific molecular targets associated with tumor growth.
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo[3,4-d]pyrimidine derivatives indicate that modifications to the core structure significantly affect biological activity. For instance:
- Substituents on the phenyl ring can enhance binding affinity to target proteins.
- Functional groups at the C6 position have been shown to improve anticancer activity by increasing lipophilicity and solubility.
Figure 1: Key Modifications in SAR
SAR Modifications
Case Study 1: Inhibition of PLK4
A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated as inhibitors of polo-like kinase 4 (PLK4), a key regulator in cell division. These studies indicated potent inhibitory activity with several compounds demonstrating IC50 values in the low micromolar range, suggesting potential for targeted cancer therapies .
Case Study 2: Anti-Angiogenic Activity
Another study explored the anti-angiogenic properties of related compounds, revealing that certain derivatives could inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, further supporting their role as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
